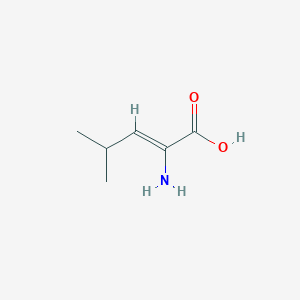
Dehydroleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Amino-4-methyl-2-pentenoic acid is an organic compound characterized by the presence of an amino group and a double bond in its structure. This compound is a derivative of pentenoic acid, where the amino group is positioned at the second carbon, and the double bond is in the Z configuration, indicating that the higher priority substituents on each carbon of the double bond are on the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Amino-4-methyl-2-pentenoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-methyl-2-pentenoic acid.
Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced at the second carbon. This can be achieved using reagents like ammonia or amines under specific conditions.
Catalysts and Solvents: Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvents like ethanol or water can be employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods: In an industrial setting, the production of (Z)-2-Amino-4-methyl-2-pentenoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-2-Amino-4-methyl-2-pentenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated amino acids.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives such as ketones or aldehydes.
Reduction Products: Saturated amino acids.
Substitution Products: Halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Amino-4-methyl-2-pentenoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which (Z)-2-Amino-4-methyl-2-pentenoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity.
Pathways: The compound can participate in metabolic pathways, where it is converted to other bioactive molecules, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
(E)-2-Amino-4-methyl-2-pentenoic acid: The E isomer, where the higher priority substituents are on opposite sides of the double bond.
2-Amino-4-methylpentanoic acid: A saturated analog without the double bond.
2-Amino-3-methylbutanoic acid: A similar compound with a different carbon chain length.
Uniqueness: (Z)-2-Amino-4-methyl-2-pentenoic acid is unique due to its specific configuration and the presence of both an amino group and a double bond, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
113586-23-5 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(Z)-2-amino-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3- |
InChI-Schlüssel |
TYAFIFFKPSWZRM-HYXAFXHYSA-N |
SMILES |
CC(C)C=C(C(=O)O)N |
Isomerische SMILES |
CC(C)/C=C(/C(=O)O)\N |
Kanonische SMILES |
CC(C)C=C(C(=O)O)N |
Synonyme |
dehydroleucine delta(Z)-leucine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















